(2-(Methylthio)pyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H8N2OS. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method starts with 2-(methylthio)pyrimidin-4(3H)-one, which undergoes nucleophilic substitution by thionyl chloride, followed by bromination and further substitution reactions . The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium bicarbonate and cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for substitution, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like hydrogen peroxide for oxidation . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
(2-(Methylthio)pyrimidin-4-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-(Methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes like tyrosine kinases and DNA topoisomerases, which play crucial roles in cell signaling and DNA replication . The compound’s effects are mediated through binding to these targets, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidin-4(3H)-one: A precursor in the synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol.
4-Chloro-2-(methylthio)pyrimidine: Another pyrimidine derivative with similar chemical properties.
Pyrimidopyrimidine analogs: Compounds with a bicyclic structure that exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methylsulfanylpyrimidin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-3,9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKSOHDODBYGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.